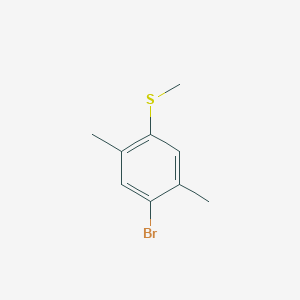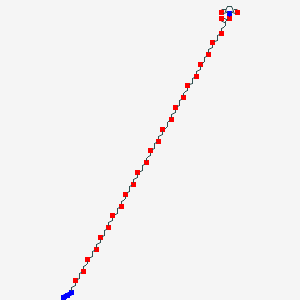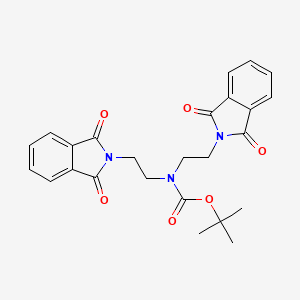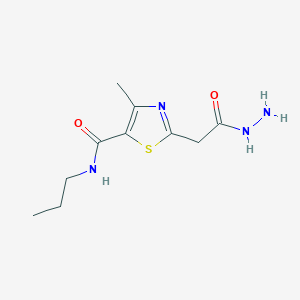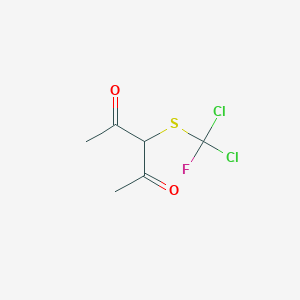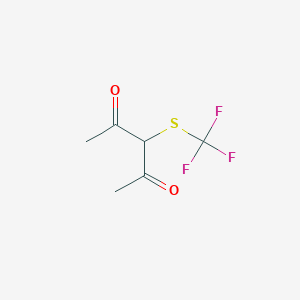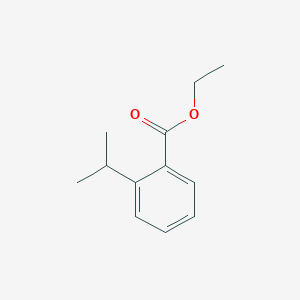![molecular formula C10H17N5O3 B6307568 t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate CAS No. 2166909-18-6](/img/structure/B6307568.png)
t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamates are organic compounds derived from carbamic acid (NH2COOH). They are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group .
Synthesis Analysis
Carbamates can be synthesized by reacting an amine with an isocyanate or a chloroformate . The Boc group can be introduced to an amine using di-tert-butyl dicarbonate in the presence of a base .Molecular Structure Analysis
Carbamates have a carbonyl group (C=O) linked to an alkyl or aryl group and an amino group (NH2). The Boc group has a tert-butyl group attached to the carbonyl of the carbamate .Chemical Reactions Analysis
Carbamates, such as the Boc group, can be removed under acidic conditions or by heating . This makes them useful as protecting groups in organic synthesis, as they can be added and removed without affecting other functional groups in the molecule .Physical And Chemical Properties Analysis
Carbamates are generally stable compounds. They are soluble in organic solvents, but their solubility can vary depending on the specific structure of the carbamate .Wissenschaftliche Forschungsanwendungen
T-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate has been used in a variety of scientific research applications. It has been used in studies of enzyme kinetics, protein structure, and drug metabolism. It has also been used in studies of the effects of drugs on the brain, as well as the effects of environmental toxins on the nervous system. This compound has also been used to study the effects of different concentrations of drugs on the body.
Wirkmechanismus
The mechanism of action of t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate is not fully understood. However, it is believed that this compound binds to certain enzymes, such as proteases and phosphatases, and inhibits their activity. This inhibition of enzyme activity can lead to changes in the activity of other enzymes, which can ultimately affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
This compound has been shown to affect a variety of biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs and toxins, as well as the breakdown of carbohydrates and proteins. It has also been shown to affect the activity of certain hormones, such as insulin and glucagon. In addition, this compound has been shown to have an anti-inflammatory effect, and to reduce the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
T-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate has several advantages for lab experiments. It is relatively easy to synthesize, and is stable and non-toxic. It is also relatively inexpensive, making it an attractive option for research purposes. However, this compound has some limitations. It has a relatively short half-life, making it unsuitable for long-term experiments. In addition, it has been known to produce false-positive results in some experiments.
Zukünftige Richtungen
There are a number of potential future directions for research on t-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate. These include further studies of its mechanism of action, as well as its effects on other biochemical and physiological processes. In addition, further research could be done on the use of this compound in drug metabolism and the effects of environmental toxins on the nervous system. Finally, research could be done to explore the potential use of this compound in drug development and the treatment of various diseases.
Synthesemethoden
T-Butyl {2-[4-(aminocarbonyl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate is synthesized using a condensation reaction between an amine and a carbamate. The amine is usually an alkyl amine, such as ethylamine, while the carbamate is usually an alkyl carbamate, such as ethylcarbamate. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C. The reaction is generally complete within one hour, producing a white crystalline solid.
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(4-carbamoyltriazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(17)12-4-5-15-6-7(8(11)16)13-14-15/h6H,4-5H2,1-3H3,(H2,11,16)(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTKUMRGEIKEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Boc-amino)cyclopropyl]phenol](/img/structure/B6307485.png)

![2,6-Bis-[1-(2-n-butylphenylimino)-ethyl]pyridine](/img/structure/B6307491.png)
![2,6-Bis-[1-(2-n-propylphenylimino)-ethyl]pyridine](/img/structure/B6307499.png)
![t-Butyl N-[3-(iodomethyl)oxetan-3-yl]carbamate](/img/structure/B6307513.png)

